molecular formula C16H18N2O3S B11519364 1-(3,4-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone

1-(3,4-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B11519364
M. Wt: 318.4 g/mol
InChI Key: AGYATMXAGXBWMF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a dimethylpyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the dimethoxyphenyl intermediate.

    Introduction of the Pyrimidinylsulfanyl Group: The intermediate is then reacted with 4,6-dimethyl-2-pyrimidinethiol under specific conditions to introduce the pyrimidinylsulfanyl group.

    Final Coupling Reaction: The final step involves coupling the two intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C16H18N2O3S/c1-10-7-11(2)18-16(17-10)22-9-13(19)12-5-6-14(20-3)15(8-12)21-4/h5-8H,9H2,1-4H3

InChI Key

AGYATMXAGXBWMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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